5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can be compared with other indole derivatives such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Known for its anti-inflammatory activity.
(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Used in various chemical reactions and known for its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11N3O3/c1-7-9(8-4-2-3-5-11(8)15-7)6-10-12(18)16-14(20)17-13(10)19/h2-6H,1H3,(H3,16,17,18,19,20)/b9-6- |
InChI Key |
SMDIPXXFRRWRAO-TWGQIWQCSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(NC(=O)NC3=O)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
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